2-(2-chlorophenoxy)-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide
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Overview
Description
- It belongs to the class of benzoxazole derivatives and exhibits lipid-lowering properties.
- Lifibrate’s cholesterol-lowering effect is significant, possibly due to its ability to enhance cholesterol oxidation and bile acid excretion.
- Additionally, it effectively reduces β-lipoprotein levels .
2-(2-chlorophenoxy)-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide: , has the chemical formula and a molecular weight of .
Preparation Methods
- The synthetic route for Lifibrate involves the reaction of 1-methylpiperidin-4-yl with 2,2-bis(4-chlorophenoxy)acetic acid .
- Industrial production methods typically employ efficient and scalable processes to yield high purity Lifibrate.
Chemical Reactions Analysis
- Lifibrate may undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include oxidizing agents (e.g., chromium trioxide ), reducing agents (e.g., sodium borohydride ), and acid chlorides (e.g., thionyl chloride ).
- Major products formed depend on the specific reaction conditions and starting materials.
Scientific Research Applications
- Lifibrate finds applications in several fields:
Medicine: It is used to treat (high blood lipid levels) and is effective even when other drugs fail.
Hypertension: Some hypertensive patients experience blood pressure reduction while taking Lifibrate.
Research: Lifibrate is studied for its effects on lipid metabolism, cholesterol regulation, and bile acid homeostasis.
Mechanism of Action
- Lifibrate’s mechanism involves enhancing cholesterol oxidation and promoting bile acid excretion.
- It may interact with molecular targets related to lipid metabolism pathways.
Comparison with Similar Compounds
- Lifibrate’s uniqueness lies in its specific structure and mode of action.
- Similar compounds include gemfibrozil , fenofibrate , and clofibrate .
Remember, Lifibrate’s impact extends beyond lipid management, making it a valuable compound in both research and clinical settings
Properties
Molecular Formula |
C23H27ClN4O2 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C23H27ClN4O2/c1-16-9-11-28(12-10-16)14-22-26-19-13-17(7-8-20(19)27(22)2)25-23(29)15-30-21-6-4-3-5-18(21)24/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,25,29) |
InChI Key |
TXESBJMMVXSFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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